BD 1008
BD 1008
2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine is a primary amine.
Brand Name:
Vulcanchem
CAS No.:
138356-08-8
VCID:
VC0006478
InChI:
InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
SMILES:
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Molecular Formula:
C15H22Cl2N2
Molecular Weight:
301.3 g/mol
BD 1008
CAS No.: 138356-08-8
Cat. No.: VC0006478
Molecular Formula: C15H22Cl2N2
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine is a primary amine. |
|---|---|
| CAS No. | 138356-08-8 |
| Molecular Formula | C15H22Cl2N2 |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine |
| Standard InChI | InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3 |
| Standard InChI Key | ASGIQUHBAVIOTI-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
| Canonical SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator